
Betaine salicylate
Übersicht
Beschreibung
Betaine Salicylate is derived from sugar beets and is sometimes used as an alternative to the exfoliating ingredient salicylic acid . It is considered a keratolytic agent (exfoliant) with moisturizing properties that provides the same benefits as salicylic acid while having increased tolerability .
Synthesis Analysis
Betaine Salicylate is created with betaine and salicylic acid . For betaine extraction, an accelerated solvent extraction (ASE) was coupled with solid-phase extraction .Molecular Structure Analysis
The molecular formula of Betaine Salicylate is C7H5O3.C5H12NO2 and its molecular weight is 255.27 .Chemical Reactions Analysis
The solubility of salicylic acid in binary mixtures of water and betaine/propylene glycol (Bet/PG, molar ratio of 1:5), betaine/ethylene glycol (Bet/EG, molar ratio of 1:3) or betaine/glycerol (Bet/Gly, molar ratio of 1:3) deep eutectic solvents (DESs) was investigated .Physical And Chemical Properties Analysis
Betaine Salicylate appears as white to off-white crystals . It has a melting point of 110-114℃ . The solubility of salicylic acid in binary mixtures of water and betaine-based deep eutectic solvents was found to be enhanced with mass fraction of each DES and temperature .Wissenschaftliche Forschungsanwendungen
Betaine salicylate, a derivative of salicylic acid, has been historically used in treating pain and inflammation, particularly in rheumatism. It is a more stable and better-tolerated form of salicylic acid, which led to the development of widely used medications like aspirin (S. McKee, D. Sane, E. Deliargyris, 2002).
In agriculture, both glycine betaine and salicylic acid have been found to mitigate sodium toxicity and improve growth in cotton seedlings under salt stress. This indicates their potential use in enhancing agricultural productivity in saline soils (A. Hamani et al., 2021).
Betaine's hepatoprotective properties have been documented in various experimental models. It can ameliorate hepatic injury by reducing tissue markers of oxidative stress and protecting mitochondria in liver cells (R. Heidari et al., 2018).
The molecular structure of betaine salicylate has been analyzed, with findings contributing to our understanding of its chemical properties. This has implications for its pharmaceutical applications (E. Bartoszak-Adamska, 2003).
Betaine supplementation in humans has been studied for its effects on plasma homocysteine concentrations and body composition, suggesting its potential therapeutic use in metabolic disorders (U. Schwab et al., 2002).
Methyl salicylate, a derivative similar to salicylic acid, has been investigated for its therapeutic effects in inflammatory diseases and autoimmune disorders, like arthritis (Wenyu Xin et al., 2014).
The anti-inflammatory and anticancer activities of salicylates, including betaine salicylate, have been explored, showing their potential in inhibiting specific enzymes and regulating cellular processes (Kotaro Shirakawa et al., 2016).
Betaine's role in inflammation and its applications in various diseases have been extensively studied, revealing its mechanisms in regulating oxidative stress and cellular metabolism (Guangfu Zhao et al., 2018).
Salicylic acid is crucial for the induction of systemic acquired resistance in plants, highlighting its role in plant defense mechanisms (Thomas Gaffney et al., 1993).
The inhibition of embryonic histone deacetylases by salicylates suggests their potential teratogenic effects and provides insight into the mechanism of action of salicylates in developmental biology (F. Di Renzo et al., 2008).
Wirkmechanismus
Safety and Hazards
Betaine Salicylate may cause side effects such as dryness and sensitivities . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
carboxymethyl(trimethyl)azanium;2-carboxyphenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.C5H11NO2/c8-6-4-2-1-3-5(6)7(9)10;1-6(2,3)4-5(7)8/h1-4,8H,(H,9,10);4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXSFDXXYYHZFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)O.C1=CC=C(C(=C1)C(=O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170177 | |
| Record name | Betaine salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17671-53-3 | |
| Record name | Betaine salicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017671533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betaine salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (carboxymethyl)trimethylazanium 2-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETAINE SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRF395F9AY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B578775.png)

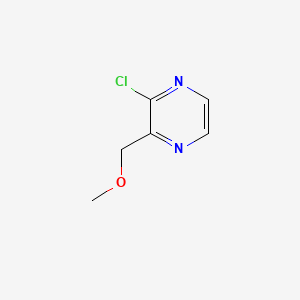

![1-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B578784.png)
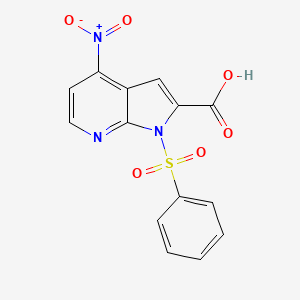

![2-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2'-oxiran]-8-yl)ethyl)isonicotinonitrile](/img/structure/B578790.png)
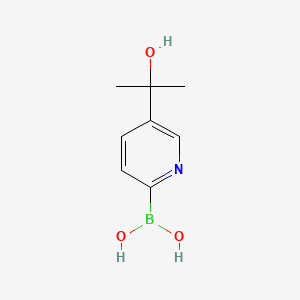
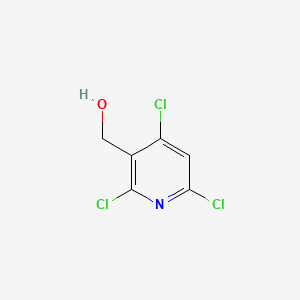
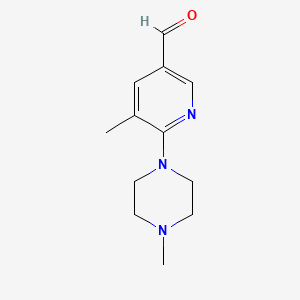
![tert-Butyl 5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B578795.png)

